

# Synthesis of Dibenzothiophene Derivatives from 2-Bromophenyl Methyl Sulfone: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-Bromophenyl methyl sulfone

Cat. No.: B1266279

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This document provides detailed application notes and experimental protocols for the synthesis of dibenzothiophene derivatives, commencing from the readily available starting material, **2-bromophenyl methyl sulfone**. The described synthetic route is a versatile three-step process involving a Suzuki-Miyaura coupling, a palladium-catalyzed intramolecular C-H arylation, and a final reduction step.

Dibenzothiophenes are a significant class of sulfur-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional organic materials. Their derivatives are of considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

## Synthetic Strategy Overview

The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between **2-bromophenyl methyl sulfone** and a suitable arylboronic acid. This step efficiently constructs the requisite 2-arylphenyl methyl sulfone intermediate. The subsequent key transformation is an intramolecular palladium-catalyzed C-H arylation, which facilitates the formation of the dibenzothiophene S,S-dioxide ring system.<sup>[1][2][3]</sup> Finally, a reduction of the sulfone yields the target dibenzothiophene derivative.

## Experimental Protocols

### Step 1: Suzuki-Miyaura Coupling of 2-Bromophenyl Methyl Sulfone with Arylboronic Acids

This procedure outlines the synthesis of 2-arylphenyl methyl sulfones via a palladium-catalyzed cross-coupling reaction. The following is a general protocol that may require optimization for specific substrates.

**Reaction Principle:** The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction between an organohalide and an organoboron compound, catalyzed by a palladium complex.

**Materials:**

- **2-Bromophenyl methyl sulfone**
- Arylboronic acid (1.1–1.5 equivalents)
- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 3 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equivalents)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions

**Procedure:**

- To a dry Schlenk flask, add **2-bromophenyl methyl sulfone** (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl<sub>2</sub> (3 mol%).
- Seal the flask, and evacuate and backfill with argon three times.
- Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-arylphenyl methyl sulfone.

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	2-(Phenyl)phenyl methyl sulfone	~85-95
2	4-Methylphenylboronic acid	2-(4-Methylphenyl)phenyl methyl sulfone	~80-90
3	4-Methoxyphenylboronic acid	2-(4-Methoxyphenyl)phenyl methyl sulfone	~80-90
4	3-Thienylboronic acid	2-(3-Thienyl)phenyl methyl sulfone	~75-85

Note: Yields are estimates based on typical Suzuki-Miyaura couplings and may vary depending on the specific substrate and reaction conditions.

## Step 2: Palladium-Catalyzed Intramolecular Oxidative Arylation

This protocol describes the synthesis of dibenzothiophene S,S-dioxides from 2-arylphenyl methyl sulfones via an intramolecular C-H activation/arylation reaction.<sup>[1][2][3]</sup>

Reaction Principle: This key step involves a palladium-catalyzed intramolecular C-H functionalization, where a C-H bond on the adjacent aryl ring is activated and coupled with the

sulfone-bearing ring to form the fused dibenzothiophene S,S-dioxide structure.<sup>[1][2][3]</sup>

#### Materials:

- 2-Arylphenyl methyl sulfone
- Pd(OAc)<sub>2</sub> (10 mol%)
- Benzoquinone (BQ) (2 equivalents)
- K<sub>2</sub>CO<sub>3</sub> (2 equivalents)
- Pivalic acid (30 mol%)
- Anhydrous solvent (e.g., Toluene)
- Inert gas (Argon or Nitrogen)

#### Procedure:

- In a sealed tube, combine the 2-arylphenyl methyl sulfone (1.0 equiv.), Pd(OAc)<sub>2</sub> (10 mol%), benzoquinone (2.0 equiv.), K<sub>2</sub>CO<sub>3</sub> (2.0 equiv.), and pivalic acid (30 mol%).
- Evacuate and backfill the tube with argon.
- Add anhydrous toluene.
- Seal the tube and heat the mixture at 120 °C for 24 hours.
- After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
- Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the corresponding dibenzothiophene S,S-dioxide.

Entry	Substrate	Product	Yield (%)
1	2-(Phenyl)phenyl methyl sulfone	Dibenzothiophene S,S-dioxide	85[1]
2	2-(4-Methylphenyl)phenyl methyl sulfone	2-Methyldibenzothiophene S,S-dioxide	78[1]
3	2-(4-Methoxyphenyl)phenyl methyl sulfone	2-Methoxydibenzothiophene S,S-dioxide	72[1]
4	2-(3-Thienyl)phenyl methyl sulfone	Thieno[2,3-b]benzothiophene S,S-dioxide	65[1]

Source: Data adapted from Laha, J. K., & Sharma, S. (2018). Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega, 3(5), 4860–4870.[1]

## Step 3: Reduction of Dibenzothiophene S,S-dioxide

This final step describes the reduction of the sulfone group to afford the target dibenzothiophene derivative.

Reaction Principle: The sulfone is reduced to the corresponding sulfide using a powerful reducing agent such as Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).[4][5][6]

Materials:

- Dibenzothiophene S,S-dioxide
- Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), 65-70 wt. % solution in toluene (3-4 equivalents)
- Anhydrous solvent (e.g., Toluene or THF)
- Inert gas (Argon or Nitrogen)

## Procedure:

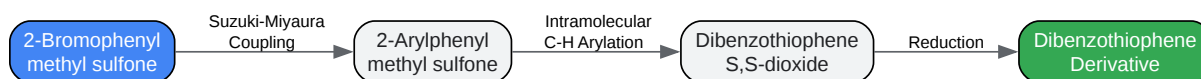
- Dissolve the dibenzothiophene S,S-dioxide (1.0 equiv.) in anhydrous toluene in a flame-dried round-bottom flask under an argon atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the Red-Al solution (3.0-4.0 equiv.) dropwise via syringe.
- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again.
- Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing with ethyl acetate.
- Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purify the crude product by column chromatography or recrystallization to obtain the desired dibenzothiophene.

Entry	Substrate	Product	Yield (%)
1	Dibenzothiophene S,S-dioxide	Dibenzothiophene	>90
2	2-Methyldibenzothiophene S,S-dioxide	2-Methyldibenzothiophene	>90
3	2-Methoxydibenzothiophene S,S-dioxide	2-Methoxydibenzothiophene	>90

Note: Yields are estimates based on typical Red-Al reductions of sulfones and may require optimization.

## Visualizations

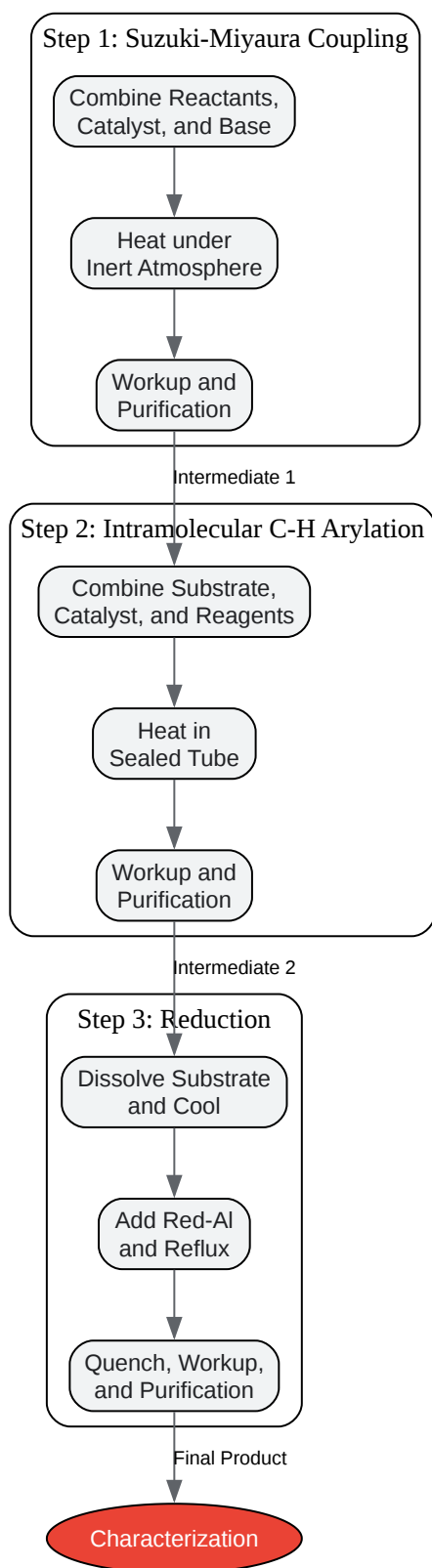
### Synthetic Pathway



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Caption: Overall synthetic route to dibenzothiophene derivatives.

### Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.



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